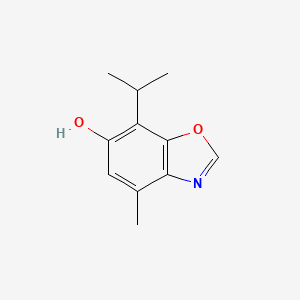

7-Isopropyl-4-methyl-benzooxazol-6-ol

描述

7-Isopropyl-4-methyl-benzooxazol-6-ol is a benzooxazole derivative featuring a fused benzene and oxazole ring system with three substituents: an isopropyl group at position 7, a methyl group at position 4, and a hydroxyl group at position 6. The hydroxyl group confers polarity and hydrogen-bonding capacity, while the isopropyl and methyl substituents enhance lipophilicity and steric bulk. Benzooxazoles are structurally analogous to benzothiazoles and benzisoxazoles, with the oxazole ring contributing to electron-deficient aromatic systems that are reactive in electrophilic substitutions.

属性

分子式 |

C11H13NO2 |

|---|---|

分子量 |

191.23 g/mol |

IUPAC 名称 |

4-methyl-7-propan-2-yl-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C11H13NO2/c1-6(2)9-8(13)4-7(3)10-11(9)14-5-12-10/h4-6,13H,1-3H3 |

InChI 键 |

QENGOWDTQBNQOV-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C2=C1N=CO2)C(C)C)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues within the Benzooxazole Family

Compared to simpler benzooxazoles (e.g., unsubstituted benzooxazole), the addition of the 6-hydroxyl group in 7-isopropyl-4-methyl-benzooxazol-6-ol increases polarity and acidity due to the phenolic –OH group. For example, hydroxylated benzooxazoles are more water-soluble than their alkoxy counterparts, such as 2-(4-methoxyphenyl)benzothiazole (melting point: 393 K ). The isopropyl and methyl groups at positions 7 and 4 likely improve metabolic stability and membrane permeability compared to smaller substituents.

Comparison with Benzothiazole Derivatives

Benzothiazoles, such as 2-(4-methoxyphenyl)benzothiazole (), exhibit similar aromaticity but replace the oxazole oxygen with sulfur. This substitution alters electronic properties: benzothiazoles are more π-electron-deficient, enhancing reactivity in nucleophilic aromatic substitutions. The methoxy group in the benzothiazole derivative contributes to lower melting points (393 K ) compared to hydroxylated benzooxazoles, which may exhibit higher melting points due to hydrogen bonding. Bioactivity profiles also differ; benzothiazoles are often explored for antitumor and antimicrobial applications, whereas benzooxazoles with hydroxyl groups may prioritize anti-inflammatory or neuroleptic effects .

Contrast with Benzisoxazole-based Compounds

Benzisoxazoles () feature a fused benzene and isoxazole ring, differing in the placement of the oxygen and nitrogen atoms. This structural variation impacts both electronic properties and metabolic stability. For instance, benzisoxazoles are prone to ring-opening reactions under acidic conditions, whereas benzooxazoles are more stable.

Research Findings and Bioactivity Profiles

- Antimicrobial Activity : Hydroxylated benzooxazoles may disrupt bacterial cell membranes via hydrogen bonding, analogous to benzisoxazole derivatives with tuberculostatic effects .

- Anti-inflammatory Potential: The 6-hydroxyl group could mimic phenolic antioxidants, scavenging free radicals in inflammatory pathways .

- Synthetic Utility : The compound’s substituents make it a candidate for further derivatization, similar to spiro compounds in , which leverage benzothiazole moieties for complex syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。